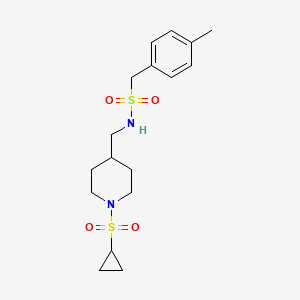

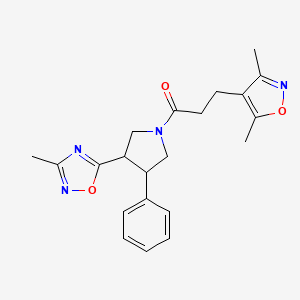

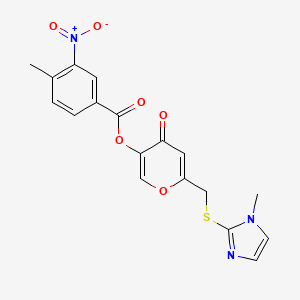

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone, also known as NPe6, is a photosensitizer that has been extensively studied in the field of photodynamic therapy (PDT). This compound has been shown to have promising anticancer properties due to its ability to selectively accumulate in tumor tissues and induce cell death upon exposure to light. In

Applications De Recherche Scientifique

Ethnobotanical and Phytochemical Research

Research has focused on the ethnobotanical properties and phytochemical analysis of plants containing naphthoquinone derivatives, highlighting their medicinal significance. For instance, studies on the plant Ehretia laevis have uncovered predominant chemicals such as naphthoquinone derivatives, showcasing their therapeutic properties in traditional medicine (Thakre Rushikesh et al., 2016).

Medicinal Chemistry and Drug Development

Naphthalene derivatives, including those similar to "2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone," have been extensively studied for their medicinal applications. A comprehensive review discusses the expanding applications of heterocyclic naphthalimides in medicine, highlighting their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents (Huo-Hui Gong et al., 2016).

Anticancer Research

The quest for novel nonsteroidal antiestrogens for breast cancer treatment has led to the exploration of compounds with a naphthalene framework. Research efforts aim to find agents effective in both estrogen receptor-positive and negative breast cancer, with particular attention to the structural classes that demonstrate activity in various assays (R. A. Magarian et al., 1994).

Genotoxicity Studies

The genotoxic potential of naphthoquinone and its derivatives has been a subject of investigation, with studies examining their effects on gene mutations and chromosome aberrations. Such research provides valuable insights into the safety and environmental impact of these compounds (P. Fowler et al., 2018).

Propriétés

IUPAC Name |

2-naphthalen-2-yloxy-1-(2-phenylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-22(16-26-20-11-10-17-6-4-5-9-19(17)14-20)23-12-13-25-21(15-23)18-7-2-1-3-8-18/h1-11,14,21H,12-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSAMVSBVNRQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2512635.png)